![molecular formula C21H18FN5O2 B2512877 N-(4-fluorobenzyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 863446-80-4](/img/structure/B2512877.png)
N-(4-fluorobenzyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
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Overview
Description
“N-(4-fluorobenzyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a complex organic compound. It contains a pyrazolo[3,4-d]pyrimidin-5(4H)-yl group, which is a type of heterocyclic compound containing nitrogen atoms. The compound also contains a fluorobenzyl group and a p-tolyl group, which are aromatic compounds containing fluorine and a methyl group, respectively .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the fluorobenzyl and p-tolyl groups), a heterocyclic ring (from the pyrazolo[3,4-d]pyrimidin-5(4H)-yl group), and various functional groups including an amide group.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the aromatic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase the compound’s stability and lipophilicity .Scientific Research Applications
Lithium-Ion Batteries (LIBs) Enhancement
Background: The electrochemical performance of lithium-ion batteries (LIBs) is often hindered by sluggish interfacial kinetics. The interaction between the electrolyte and the electrode surface significantly impacts battery efficiency and safety.
Application: Researchers have explored using “4-fluorobenzyl cyanide” (FBCN) as a solvent in LIBs. FBCN is designed with steric hindrance and a weak Lewis basic center. By constructing a bulky coordination structure with Li+ ions, FBCN weakens ion-dipole interactions (Li±solvents) while promoting coulombic attraction (Li±anions). This unique solvation chemistry reduces the interfacial barrier, leading to improved rate performance in LIBs. Practical demonstrations have shown positive results in LiFePO4//graphite pouch cells .
UV Filter and Anti-Oxidation Properties
Background: The compound’s structure suggests potential bioactivities beyond battery applications.
Application: Studies have investigated the protective effects of similar compounds. While not specifically focusing on the mentioned compound, related molecules have exhibited UV filter properties and anti-oxidation effects. These properties could be relevant for sunscreen formulations and skincare products .
Nanophotocatalyst Precursor
Background: The compound’s structural features may influence its behavior in other contexts.
Application: In a different context, bis(N,N-di(4-fluorobenzyl)dithiocarbamato-S,S’)M(II) (M = Cd, Hg) has been synthesized and characterized. This compound serves as a precursor for CdS nanophotocatalysts. Its unique structure and properties make it a promising candidate for photocatalytic applications .
Future Directions
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2/c1-14-2-8-17(9-3-14)27-20-18(11-25-27)21(29)26(13-24-20)12-19(28)23-10-15-4-6-16(22)7-5-15/h2-9,11,13H,10,12H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDLYXFWZRCYOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide |
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